molecular formula C10H8N2O4 B607570 Furildioxime CAS No. 522-27-0

Furildioxime

Cat. No.: B607570
CAS No.: 522-27-0
M. Wt: 220.18 g/mol
InChI Key: RBOZTFPIXJBLPK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Furildioxime has been shown to form complexes with certain metal ions, particularly nickel (Ni II). This property has been utilized in the development of analytical methods for nickel detection in biological samples . This compound forms a complex with nickel in an acid digestion process, which is then extracted into methylisobutylketone .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with nickel. As a chelating agent, this compound can influence the availability of nickel ions within the cell, potentially affecting various cellular processes that involve this metal ion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form complexes with metal ions. In the case of nickel, this compound forms a complex with the ion, which can then be detected using electrothermal atomic absorption spectrometry .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, particularly in relation to its interactions with nickel. The formation of the this compound-nickel complex is a time-dependent process, with optimal detection achieved after a certain period of time .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily related to its ability to interact with metal ions. By forming complexes with these ions, this compound can influence their availability and thus potentially affect various metabolic processes .

Subcellular Localization

Given its ability to form complexes with metal ions, it is possible that this compound may be found in areas of the cell where these ions are present .

Preparation Methods

Furildioxime is synthesized through the oximation of furil with hydroxyammonium chloride, followed by aqueous recrystallization using MacKair’s method . The synthetic route involves the following steps:

    Oximation: Furil is reacted with hydroxyammonium chloride to form this compound.

    Recrystallization: The crude product is purified through aqueous recrystallization to obtain pure this compound.

In industrial production, the process is scaled up to ensure the efficient and cost-effective synthesis of this compound. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Furildioxime undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxyammonium chloride for oximation and various metal salts for complexation. The major products formed from these reactions are metal-furildioxime complexes, which are used in analytical chemistry for the detection and quantification of metal ions .

Scientific Research Applications

Furildioxime has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Furildioxime is similar to other oxime-based compounds, such as dimethylglyoxime and cyclohexanone oxime. this compound is unique in its ability to form stable complexes with a wide range of metal ions, including nickel, palladium, platinum, and rhenium . This makes it a versatile reagent for analytical chemistry applications.

Similar Compounds

    Dimethylglyoxime: Used for the detection of nickel and palladium.

    Cyclohexanone Oxime: Used in the synthesis of caprolactam, a precursor to nylon.

    Benzoin Oxime: Used as a reagent for the detection of copper and other metal ions.

This compound’s unique ability to form stable complexes with multiple metal ions sets it apart from these similar compounds, making it a valuable tool in analytical chemistry and scientific research.

Properties

CAS No.

522-27-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

N-[1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine

InChI

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H

InChI Key

RBOZTFPIXJBLPK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2

Appearance

Solid powder

physical_description

White powder;  [Acros Organics MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Furildioxime;  NSC 5055;  NSC-5055;  NSC5055

Origin of Product

United States

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